N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-10(2)9-19(15,16)14-6-13-5-12(8-18-13)11-3-4-17-7-11/h3-5,7-8,10,14H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMXZBFMVWPUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC(=CS1)C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. This is crucial for studying reaction mechanisms and developing novel compounds with specific properties.
2. Biology:
- Biological Activities: Research has indicated that derivatives of thiophene and furan compounds exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that similar compounds can inhibit human carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma through ocular hypotensive effects .
3. Medicine:
- Drug Development: The unique structural features of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide make it a candidate for drug development. Its interactions with specific molecular targets could lead to therapeutic applications in treating various diseases .
Antimicrobial Activity
A series of 4-substituted thiophene and furan derivatives were evaluated for their antimicrobial efficacy. Compounds similar to this compound demonstrated potent activity against Gram-negative bacteria such as E. coli, indicating their potential utility in developing new antibacterial agents .
Inhibition Studies
Research involving furan and thiophene sulfonamides has revealed their capability to act as potent inhibitors of human carbonic anhydrases. This property was assessed through in vitro studies, highlighting their potential as topical agents for ocular pressure reduction .
Industrial Applications
The compound's functional groups lend themselves to applications in the development of advanced materials such as polymers and nanomaterials. The ability to modify its structure allows for tailoring properties suitable for specific industrial needs.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features:
- Thiophene Core : The thiophene ring is substituted at position 4 with a furan-3-yl group, differentiating it from analogs with phenyl, pyrimidine, or thiazole substituents .
- Sulfonamide Group : The 2-methylpropane-1-sulfonamide side chain contrasts with benzenesulfonamide or trifluoromethylbenzenesulfonamide groups seen in compounds like those reported by Ghorab et al. .
Pharmacological Activity Comparisons
Antibacterial Activity:
- Thiophene-sulfonamide derivatives, such as compounds 51, 54, and 56 (), exhibit MIC values of 4–16 µg/mL against E. coli.
Anticancer Activity:
- Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) and (Z)-N-(pyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (60) show IC₅₀ values of 1.2–2.5 µM against MCF7 breast cancer cells, comparable to doxorubicin . The target compound’s 2-methylpropane-1-sulfonamide group may reduce metabolic degradation compared to benzenesulfonamide analogs.
Structure-Activity Relationship (SAR) Insights
- Electron-Rich Moieties : The furan ring’s electron density may enhance interactions with DNA or enzyme targets, a feature absent in phenyl-substituted analogs .
- Steric Effects : The 2-methylpropane group could reduce steric hindrance compared to bulkier substituents like anthracene or pyrimidine .
Physicochemical Properties
- Molecular Weight : Estimated ~350–400 g/mol (similar to EN300-265939 in ).
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- CAS Number : 2380032-36-8
- Molecular Formula : C13H15NO2S
- Molecular Weight : 249.3287 g/mol
- SMILES Notation : O=C(C(C)C)NCc1scc(c1)c1ccco1
This compound has been studied for its inhibitory effects on human carbonic anhydrase II (CA II), an enzyme that plays a crucial role in various physiological processes including acid-base balance and fluid secretion. Research indicates that this compound exhibits nanomolar-level potency against CA II, making it a potential candidate for ocular hypotensive agents in treating conditions such as glaucoma .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has shown that derivatives of thiophene and furan compounds, including sulfonamides, possess significant antimicrobial properties. In vitro studies demonstrate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Significant |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
2. Anticancer Properties
Furan-based compounds have been investigated for their anticancer activities. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis .
3. Topical Applications
The compound's ability to inhibit carbonic anhydrase suggests its potential use in topical formulations aimed at reducing intraocular pressure. In vivo studies on rabbits have demonstrated its efficacy as an ocular hypotensive agent, highlighting its relevance in treating glaucoma .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Topical Carbonic Anhydrase Inhibitors :
- Cytotoxicity against Cancer Cells :
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are recommended for synthesizing N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylpropane-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling thiophene derivatives (e.g., 4-(furan-3-yl)thiophen-2-ylmethanol) with sulfonamide precursors under controlled conditions. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) to enhance solubility of intermediates .
- Catalysts : Triethylamine or similar bases to facilitate sulfonamide bond formation .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
- Yield optimization : Temperature control (60–80°C) and stoichiometric balancing of reactants improve yields to 60–75% .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of thiophene (δ 6.8–7.2 ppm), furan (δ 7.5–7.8 ppm), and sulfonamide (δ 3.1–3.3 ppm) moieties .
- Infrared Spectroscopy (IR) : Peaks at 1150 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (C-N stretching) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 403.5 (C20H21NO4S2) confirms molecular weight .
Advanced Research Questions
Q. How can researchers optimize sulfonamide coupling reactions to address low yields or side-product formation?
- Strategies :
- Solvent polarity : DMF enhances intermediate solubility compared to ethanol, reducing side reactions .
- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) for improved regioselectivity .
- Temperature gradients : Stepwise heating (40°C → 80°C) minimizes thermal degradation of furan-thiophene hybrids .
- Analytical validation : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or antimicrobial targets, focusing on sulfonamide’s hydrogen-bonding motifs .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess interactions with hydrophobic pockets .
- Validation : Correlate computational data with in vitro enzyme inhibition assays (IC50 values) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and pharmacokinetics?
- Case Study :
- Hydrophilic groups : Introduce -OH or -NH2 to the furan ring to enhance aqueous solubility (logP reduction from 3.2 to 2.5) .
- Electron-withdrawing groups : Fluorine substitution on thiophene improves metabolic stability (t1/2 increase from 2.1 to 4.3 hours in microsomal assays) .
- Analytical tools : Compare modified analogs using LC-MS/MS for metabolic profiling .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies?
- Hypotheses :
- Poor bioavailability : Low intestinal absorption due to high molecular weight (>400 Da) or efflux pump interactions .
- Off-target effects : Screen against kinase panels to identify non-specific binding .
- Solutions :
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to enhance bioavailability .
- Pharmacokinetic (PK) studies : Measure plasma concentrations via LC-MS to adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
